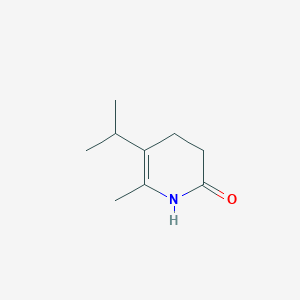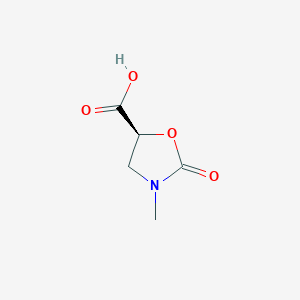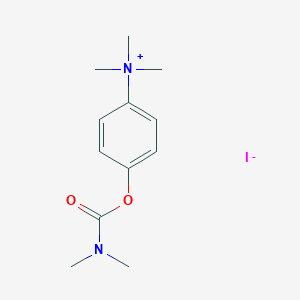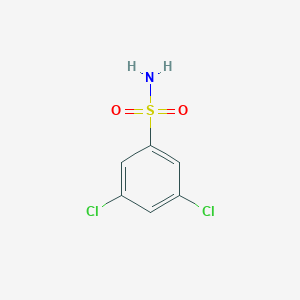
3,5-Dichlorobenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-Dichlorobenzenesulfonamide derivatives involves chlorosulfonation reactions under specific conditions. For example, one study detailed the synthesis of N,N-dichlorobenzenesulfonamide derivatives through a highly regioselective radical addition to alkenes, using triethylborane as a radical initiator (Tsuritani et al., 2003).
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorobenzenesulfonamide and its derivatives has been characterized through various techniques such as X-ray crystallography, showcasing the detailed atomic arrangements and confirming the presence of specific functional groups integral to its chemical identity.
Chemical Reactions and Properties
3,5-Dichlorobenzenesulfonamide participates in a variety of chemical reactions, including radical addition and cyclization processes. These reactions are pivotal for creating structurally diverse compounds with potential biological activities. For instance, the radical addition of N,N-dichlorosulfonamide to alkenes, followed by annulation, yields pyrrolidine derivatives (Tsuritani et al., 2003).
Wissenschaftliche Forschungsanwendungen
Antitumor Studies and Carbonic Anhydrase Inhibition : Derivatives of benzenesulfonamides, including those related to 3,5-Dichlorobenzenesulfonamide, demonstrate potential as cytotoxic agents and inhibitors of human carbonic anhydrase I and II. This makes them relevant in anti-tumor studies (Gul et al., 2016). Additionally, specific diamide-based benzenesulfonamides have shown promising selectivity and antitumor activity against renal cancer cells (Abdelrahman et al., 2019).
Polymer Synthesis : N,N-dichloroarylsulfonamides, which are related to 3,5-Dichlorobenzenesulfonamide, can add to unsaturated hydrocarbons through both radical and ionic mechanisms. This property is useful for the synthesis of polymers and polymer-based materials (Rybakova et al., 1970).
Pharmaceutical Applications : Several compounds derived from or related to 3,5-Dichlorobenzenesulfonamide have been identified with promising pharmaceutical properties. For example, new pyrazoline derivatives bearing benzene sulfonamide have shown potent anti-inflammatory activity and no ulcerogenic potential when administered orally (Rathish et al., 2009). Another study highlighted a compound with both anti-inflammatory and antibacterial properties, making it a promising candidate for pharmaceutical applications (Sharma et al., 2010).
Antimicrobial and Anti-HIV Activity : Benzenesulfonamides bearing certain moieties have shown promising antimicrobial and anti-HIV activity in vitro, indicating their potential in treating infectious diseases (Iqbal et al., 2006).
Cancer Treatment via Photodynamic Therapy : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which might be structurally similar to 3,5-Dichlorobenzenesulfonamide, has been identified to have a high singlet oxygen quantum yield. This property is beneficial for cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Safety and Hazards
The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
Wirkmechanismus
Target of Action
Sulfonamides are generally known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in various biological processes .
Mode of Action
Sulfonamides, in general, are known to inhibit the activity of carbonic anhydrase by acting as competitive inhibitors, binding to the active site of the enzyme and preventing its normal substrate from accessing the site .
Biochemical Pathways
The inhibition of carbonic anhydrase by sulfonamides can disrupt several biochemical pathways, including those involved in the regulation of ph and the transport of carbon dioxide and water in the body .
Pharmacokinetics
The bioavailability of the compound would depend on these properties, which influence how the compound is absorbed into the bloodstream, distributed throughout the body, metabolized, and finally excreted .
Result of Action
The inhibition of carbonic anhydrase can lead to a decrease in the concentration of hydrogen ions in cells, affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dichlorobenzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target .
Eigenschaften
IUPAC Name |
3,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNOVNYOUPQVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351635 | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzenesulfonamide | |
CAS RN |
19797-32-1 | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19797-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3,5-Dichlorobenzenesulfonamide and how do these features influence its crystal structure?
A1: 3,5-Dichlorobenzenesulfonamide (C6H6Cl2N2O2S) exhibits a specific spatial arrangement of its functional groups. The oxygen atoms of the sulfonamide group are positioned on one side of the benzene ring, while the amino group occupies the opposite side []. This configuration plays a crucial role in dictating the compound's crystal structure. Specifically, intermolecular hydrogen bonding occurs between the amino hydrogen (N—H) of one molecule and the sulfonyl oxygen (O) of an adjacent molecule []. This interaction, along with supporting π–π stacking interactions between the aromatic rings, leads to the formation of a three-dimensional network within the crystal lattice []. Additionally, a short Cl⋯Cl contact further contributes to the stability of the crystal structure [].
Q2: Can you describe a method for synthesizing compounds containing the 3,5-dichlorobenzenesulfonamide moiety and its significance in medicinal chemistry?
A2: The synthesis of [U-14C]3,5-dichlorobenzenesulfonyl chloride serves as a crucial starting point for creating a range of compounds incorporating the 3,5-dichlorobenzenesulfonamide structure []. This particular sulfonyl chloride acts as a versatile building block, enabling the facile attachment of the 3,5-dichlorobenzenesulfonamide group to various molecular scaffolds. This synthetic strategy is particularly valuable in medicinal chemistry, as it allows for the development of radiolabeled tracers, which are essential tools in drug discovery and development, particularly for VLA-4 antagonists [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)


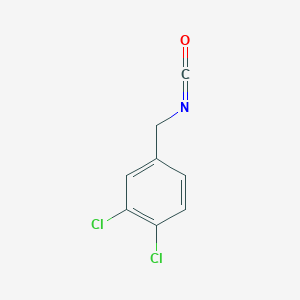

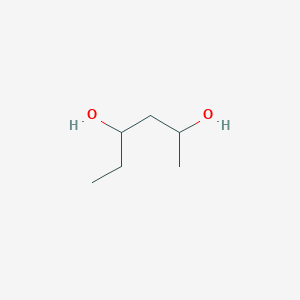
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)

